molecular formula C22H27NO4 B3730710 4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol

4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol

Cat. No.: B3730710
M. Wt: 369.5 g/mol
InChI Key: FFGNEUCEYNEXDI-UHFFFAOYSA-N
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Description

4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol typically involves multiple steps, starting with the preparation of the benzoxazole coreThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol exerts its effects involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Ditert-butyl-2-(4-hydroxyphenyl)-1,3-benzoxazol-7-ol
  • 4,6-Ditert-butyl-2-(3-methoxyphenyl)-1,3-benzoxazol-7-ol
  • 4,6-Ditert-butyl-2-(4-hydroxy-3-methylphenyl)-1,3-benzoxazol-7-ol

Uniqueness

4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol stands out due to its specific combination of tert-butyl groups and the hydroxy-methoxyphenyl moiety. This unique structure imparts distinct chemical and physical properties, making it particularly useful in applications requiring high stability and reactivity .

Properties

IUPAC Name

4,6-ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-21(2,3)13-11-14(22(4,5)6)18(25)19-17(13)23-20(27-19)12-8-9-15(24)16(10-12)26-7/h8-11,24-25H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGNEUCEYNEXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=CC(=C(C=C3)O)OC)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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